![molecular formula C9H8N2O2 B1520722 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure CAS No. 934568-20-4](/img/structure/B1520722.png)

1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure

Übersicht

Beschreibung

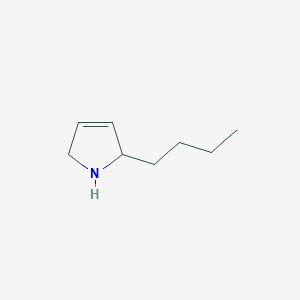

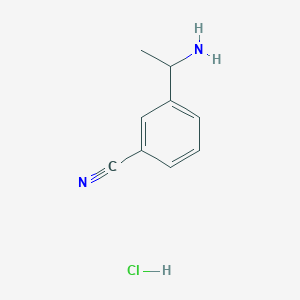

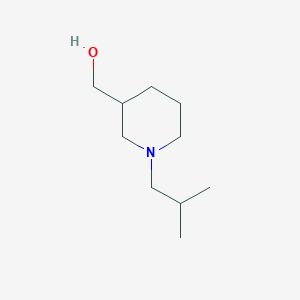

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren

Diese Verbindung wurde bei der Entwicklung und Synthese von FGFR-Inhibitoren verwendet . FGFRs sind wichtige Ziele in der Krebstherapie, da ihre Dysregulation mit verschiedenen Krebsformen assoziiert ist. Inhibitoren, die die Aktivität von FGFRs modulieren können, sind für therapeutische Interventionen wertvoll.

Arenavirus-Replikationsinhibitoren

Die Forschung zeigt, dass Derivate der 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-carbonsäure bei der Herstellung von Verbindungen verwendet werden, die die Replikation von Arenaviren hemmen . Arenaviren sind für schwere Krankheiten beim Menschen verantwortlich, und die Kontrolle ihrer Replikation ist entscheidend für die Behandlung von Krankheiten wie Lassa-Fieber.

Corticotropin-Releasing-Hormon-Rezeptor (CRHR)-Antagonisten

Es wurde berichtet, dass die Derivate der Verbindung als Antagonisten für CRHR2 wirken, die zur Behandlung oder Vorbeugung von Störungen eingesetzt werden können, an denen CRHR1 und/oder CRHR2 beteiligt sind . Diese Anwendung ist besonders relevant im Zusammenhang mit stressbedingten Störungen.

Chemische Bausteine für die Frühphasen der Entdeckungsforschung

Sigma-Aldrich führt diese Verbindung in seiner Sammlung einzigartiger Chemikalien auf, die Forschern in der Frühphase der Entdeckung zur Verfügung gestellt werden . Als Baustein ist es wichtig für die Konstruktion komplexer Moleküle in den frühen Phasen der Medikamentenentwicklung.

Untersuchung von brennbaren Feststoffen

Die Verbindung wird in der Lagerklasse 11 für brennbare Feststoffe eingestuft . Ihre Eigenschaften können untersucht werden, um das Brennverhalten organischer Feststoffe zu verstehen, was für Sicherheits- und Umweltaspekte wichtig ist.

Wirkmechanismus

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents the receptors from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid affects several biochemical pathways. The most significant of these is the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, and angiogenesis . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the suppression of tumor growth and progression .

Pharmacokinetics

Similar compounds have been shown to have high total clearance, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure and low oral bioavailability

Result of Action

The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can lead to several molecular and cellular effects. For example, in vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

Eigenschaften

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEFMEIYIBNWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677993 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934568-20-4 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

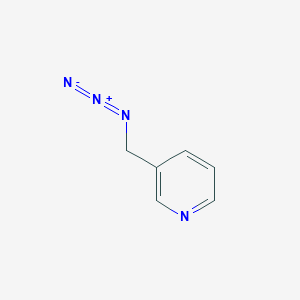

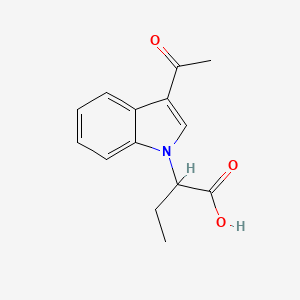

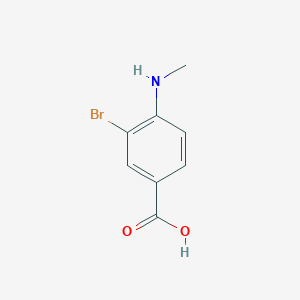

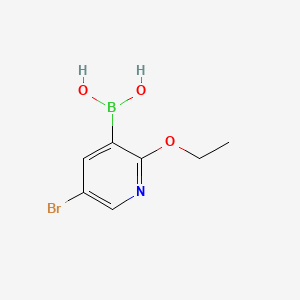

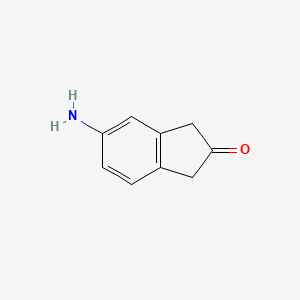

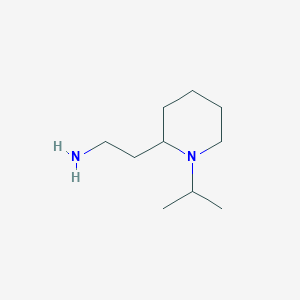

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)